
9-keto Tafluprost
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-keto Tafluprost: is a derivative of tafluprost, a prostaglandin analogue primarily used in the treatment of open-angle glaucoma and ocular hypertension . This compound is known for its high affinity for the fluoroprostaglandin receptor and its ability to reduce intraocular pressure by increasing the outflow of aqueous humor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-keto Tafluprost involves several steps, starting from a Corey lactone intermediate. The process includes a Horner-Emmons reaction, difluorination, benzoyl group removal, reduction, Wittig reaction, and esterification . The reaction conditions typically involve the use of reagents such as morpholinosulfur trifluoride for difluorination and diisobutylaluminum hydride for reduction .
Industrial Production Methods: Industrial production of tafluprost and its derivatives, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of boronate esters, boronic acids, or aminoboranes for hydroxyl-protecting reactions, followed by carbonyl-oxidizing and hydroxyl-deprotecting reactions .
Chemical Reactions Analysis
Types of Reactions: 9-keto Tafluprost undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various fluorinated prostaglandin analogues, which retain the biological activity of the parent compound .
Scientific Research Applications
9-keto Tafluprost has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-keto Tafluprost involves its conversion to tafluprost acid, which acts as a selective agonist at the prostaglandin F receptor . This interaction increases the outflow of aqueous humor, thereby reducing intraocular pressure . The molecular targets include the prostaglandin F receptor and associated signaling pathways .
Comparison with Similar Compounds
Latanoprost: Another prostaglandin analogue used in the treatment of glaucoma.
Travoprost: Similar in structure and function to tafluprost, used for reducing intraocular pressure.
Uniqueness: 9-keto Tafluprost is unique due to its high affinity for the fluoroprostaglandin receptor and its ability to be used in preservative-free formulations, which reduces the risk of adverse effects associated with preservatives .
Properties
Molecular Formula |
C25H32F2O5 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C25H32F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-21,23,29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,23-/m1/s1 |
InChI Key |
XNCSWEVHNBTYPP-QBSXWLLBSA-N |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/C(COC2=CC=CC=C2)(F)F |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10855595.png)
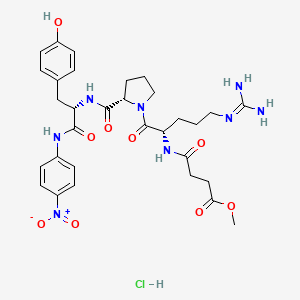
![6-[1-(3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethoxy]-2-methyloxane-3,4-diol](/img/structure/B10855607.png)
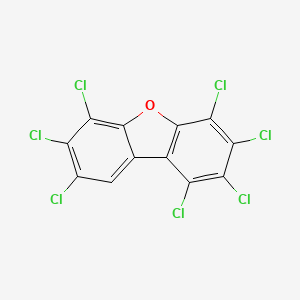

![(2R,6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10855618.png)

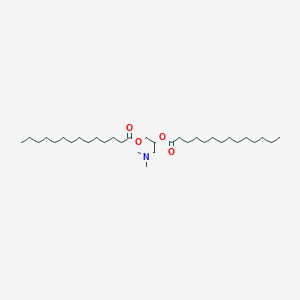
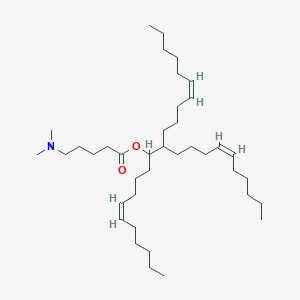
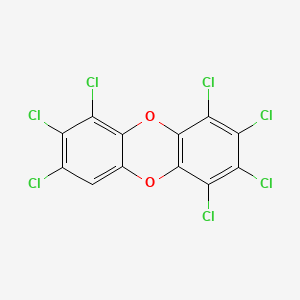
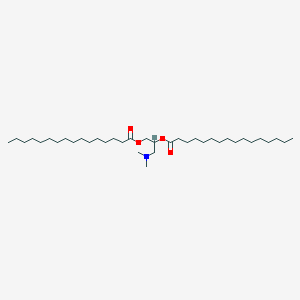
![(1R,9R,10S,12R,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855657.png)
